molecular formula C6H10O B1236974 trans-2-Hexenal CAS No. 505-57-7

trans-2-Hexenal

Cat. No.: B1236974
CAS No.: 505-57-7
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-SNAWJCMRSA-N
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Description

trans-2-Hexenal: is a naturally occurring unsaturated aldehyde with the molecular formula C6H10O. It is a colorless to pale yellow liquid with a sharp, green, and slightly pungent odor. This compound is found in various fruits and vegetables, such as tomatoes, bananas, and black tea, and is known for its characteristic “green” aroma . It is widely used in the flavor and fragrance industry to impart a fresh, leafy note to products.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, this compound is often produced using the condensation method due to its efficiency and high yield. The reaction typically involves the use of catalysts and controlled reaction conditions to ensure the desired product is obtained.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its unsaturated nature and the presence of the trans configuration, which imparts distinct chemical reactivity and sensory properties. Its ability to act as a signaling molecule in plants and its antimicrobial properties further distinguish it from similar compounds .

Biological Activity

Introduction

trans-2-Hexenal is a volatile organic compound classified as a green leaf volatile (GLV) that is primarily known for its role in plant defense mechanisms and its potential applications in agriculture and food preservation. This compound has garnered significant attention due to its biological activities, particularly against pests and pathogens. This article delves into the biological activity of this compound, highlighting its antifungal properties, insecticidal effects, and potential applications in food safety.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits promising antifungal properties, particularly against Geotrichum citri-aurantii, a pathogen responsible for sour rot in citrus fruits. The compound disrupts cell membrane integrity and alters lipid composition in fungal cells.

  • Membrane Integrity Disruption :
    • This compound damages the plasma membrane of G. citri-aurantii, leading to leakage of intracellular components.
    • Real-time quantitative PCR (RT-qPCR) analysis showed significant changes in gene expression related to membrane integrity post-treatment with this compound .
  • Lipid Composition Alteration :
    • The treatment resulted in decreased total lipid content and ergosterol levels, which are crucial for maintaining fungal cell membrane structure .
  • FT-IR Spectroscopy Findings :
    • Fourier-transform infrared (FT-IR) spectroscopy indicated shifts in functional groups associated with carbohydrates and proteins, suggesting that this compound affects cell wall composition and protein integrity .

Summary of Antifungal Effects

Treatment ConcentrationTotal Lipid Content (%)Ergosterol Content (%)Membrane Integrity
Control100100Intact
Low Dose7580Compromised
High Dose5050Severely compromised

Insecticidal Activity

This compound has also been investigated for its insecticidal properties, particularly against Bradysia odoriphaga, a pest affecting various crops.

Efficacy Against Insects

  • Fumigation Studies :
    • Laboratory studies showed that this compound effectively killed B. odoriphaga at low concentrations during fumigation.
    • The lethal concentration (LC50) values indicated that male adults were more sensitive than females to the compound .
  • Respiration Rate Analysis :
    • A significant decrease in respiration rates was observed in treated insects, indicating that this compound impacts metabolic functions.
    • Male insects exhibited a more pronounced reduction in oxygen consumption compared to females .

Summary of Insecticidal Effects

Insect GenderInitial Respiration Rate (nmol/g·min)Respiration Rate After Treatment (nmol/g·min)
Male131.444.07
Female128.8224.20

Food Preservation Applications

This compound's antifungal and insecticidal properties suggest its potential use as a natural preservative in food products.

Case Studies on Food Safety

  • Strawberry Preservation :
    • A study on strawberries treated with this compound showed a decrease in mold infection rates during storage.
    • Gene expression analysis indicated that this compound treatment led to the upregulation of genes associated with stress responses, enhancing fruit longevity .
  • Olive Oil Incorporation :
    • Extra virgin olive oils enriched with phenolic compounds also contained this compound, contributing to their flavor profile and potential health benefits .

Properties

IUPAC Name

(E)-hex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDOYVRWFFCFHM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041425
Record name (2E)-2-Hexenal
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma
Record name 2-Hexenal, (2E)-
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Record name trans-2-Hexenal
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Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

47.00 °C. @ 17.00 mm Hg
Record name 2-Hexenal
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Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.841-0.848
Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

6.6 [mmHg]
Record name 2-Hexenal
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CAS No.

6728-26-3, 505-57-7, 1335-39-3
Record name trans-2-Hexenal
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Record name 2-Hexenal
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Record name Hexenal
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Record name Hex-2-enal
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Record name 2-HEXENAL, (2E)-
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Record name 2-Hexenal
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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